1-(Bromomethyl)-2-chloro-4-nitrobenzene 1-(Bromomethyl)-2-chloro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 42533-63-1
VCID: VC2342728
InChI: InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol

1-(Bromomethyl)-2-chloro-4-nitrobenzene

CAS No.: 42533-63-1

Cat. No.: VC2342728

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2-chloro-4-nitrobenzene - 42533-63-1

Specification

CAS No. 42533-63-1
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
IUPAC Name 1-(bromomethyl)-2-chloro-4-nitrobenzene
Standard InChI InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Standard InChI Key MBLOVZIAFQVXIN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Bromomethyl)-2-chloro-4-nitrobenzene has the molecular formula C₇H₅BrClNO₂, consisting of a benzene ring substituted with a bromomethyl group at position 1, a chlorine atom at position 2, and a nitro group at position 4. The spatial arrangement of these functional groups contributes significantly to the compound's chemical behavior and reactivity patterns .

The molecular structure can be represented through various chemical notations:

Structural RepresentationIdentifier
Standard InChIInChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
InChI KeyMBLOVZIAFQVXIN-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1N+[O-])Cl)CBr
Canonical SMILESC1=CC(=C(C=C1N+[O-])Cl)CBr

Physical Properties

1-(Bromomethyl)-2-chloro-4-nitrobenzene exhibits specific physical characteristics that influence its handling, storage, and applications. The following table summarizes its key physical properties:

PropertyValueReference
Molecular Weight250.48 g/mol
Physical AppearancePowder
Density1.755 g/cm³
Boiling Point322.8°C at 760 mmHg
Flash Point149°C
Melting PointNot available
Index of Refraction1.623
Recommended Storage Temperature4°C

The relatively high boiling and flash points of 1-(Bromomethyl)-2-chloro-4-nitrobenzene reflect its stability at room temperature, while its solid state at standard conditions facilitates handling and storage .

Chemical Identifiers

Various chemical identifiers are used to uniquely identify 1-(Bromomethyl)-2-chloro-4-nitrobenzene in chemical databases and literature:

Identifier TypeValueReference
CAS Number42533-63-1
EC Number255-874-8
MDL NumberMFCD11847147
PubChem CID3016368
EINECS255-874-8
VCIDVC2342728

These identifiers ensure accurate referencing and retrieval of information about this compound across scientific literature and chemical databases.

Synthesis and Preparation

Synthesis Routes

The synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene typically follows established routes in organic chemistry, with the most common approach starting from 2-chloro-4-nitrotoluene. The primary synthetic pathway involves selective bromination of the methyl group to convert it into a bromomethyl functionality .

A well-documented synthetic procedure uses the following reaction:

2-Chloro-4-nitrotoluene + N-Bromosuccinimide → 1-(Bromomethyl)-2-chloro-4-nitrobenzene

This transformation represents a benzylic bromination that selectively targets the methyl group while preserving the other functional groups on the aromatic ring .

Reaction Conditions

The specific reaction conditions for synthesizing 1-(Bromomethyl)-2-chloro-4-nitrobenzene are critical for achieving high yield and purity. Based on established protocols, the following conditions have been documented:

  • Reagents:

    • 2-Chloro-4-nitrotoluene (200 mg, 1 equivalent)

    • N-Bromosuccinimide (228 mg, 1.1 equivalents)

    • Benzoyl peroxide (28 mg, 0.1 equivalent) as radical initiator

  • Solvent:

    • Tetrachloromethane (20 ml)

  • Reaction parameters:

    • Temperature: 80°C

    • Duration: Overnight

    • Environment: Oil bath heating

  • Purification:

    • Solvent removal followed by column chromatography

This procedure yields approximately 248 mg of 1-(Bromomethyl)-2-chloro-4-nitrobenzene, representing a significant conversion of the starting material .

Maintaining low temperatures during bromination is crucial to prevent side reactions and enhance selectivity, although the specific protocol described above employs elevated temperatures under controlled conditions to facilitate the reaction .

Reactivity and Applications

Chemical Reactivity

The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene is largely determined by its three key functional groups, each contributing distinct chemical behavior:

This combination of functional groups makes 1-(Bromomethyl)-2-chloro-4-nitrobenzene particularly valuable for synthesizing more complex organic molecules through selective transformations.

Applications in Research and Industry

1-(Bromomethyl)-2-chloro-4-nitrobenzene finds applications across multiple research areas and industrial sectors:

  • Pharmaceutical Synthesis:

    • Serves as a building block for constructing bioactive compounds

    • Used in the synthesis of pharmaceutical intermediates

    • Enables structural modifications through selective functional group transformations

  • Materials Science:

    • Component in the development of specialized polymers and materials

    • Contributes to the creation of materials with specific physical or chemical properties

    • Enables the introduction of functional groups into larger molecular frameworks

  • Organic Synthesis:

    • Valuable intermediate for creating more complex organic structures

    • Facilitates the introduction of multiple functionalities in synthetic pathways

    • Enables selective modification of molecular scaffolds

Research into 1-(Bromomethyl)-2-chloro-4-nitrobenzene has highlighted its potential utility in various synthetic applications, particularly where selective functionalization is required. Its reactivity profile makes it suitable for creating compounds with specific physical, chemical, or biological properties.

Hazard CategoryClassificationReference
Skin CorrosionCategory 1B
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses severe eye damage (H314)

Comparative Analysis

Comparison with Similar Compounds

1-(Bromomethyl)-2-chloro-4-nitrobenzene shares structural similarities with several related compounds, each with distinctive characteristics and applications:

CompoundStructural DifferenceKey PropertiesReference
1-(Bromomethyl)-2-chloro-4-nitrobenzeneReference compoundBromomethyl at position 1, chloro at position 2, nitro at position 4
2-(Bromomethyl)-1-chloro-4-nitrobenzenePositional isomerAltered reactivity due to different spatial arrangement of functional groups
2-Chloro-4-nitrotoluenePrecursor compoundContains methyl instead of bromomethyl; used as starting material
1-(Bromomethyl)-3-chloro-2-nitrobenzeneDifferent substitution patternDifferent reactivity profile; potential for different applications

The positional arrangement of substituents significantly influences the chemical behavior, reactivity, and potential applications of these compounds. The specific positioning of functional groups in 1-(Bromomethyl)-2-chloro-4-nitrobenzene confers its unique reactivity profile and suitability for particular synthetic applications.

The bromomethyl group's position relative to the other substituents affects its reactivity in nucleophilic substitution reactions, while the electronic effects of the nitro and chloro groups influence the electronic distribution throughout the molecule, further modifying its chemical behavior.

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